molecular formula C9H11BrO3 B13604986 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol CAS No. 821806-11-5

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol

Cat. No.: B13604986
CAS No.: 821806-11-5
M. Wt: 247.09 g/mol
InChI Key: BHURKAYFBQRINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a diol functional group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol typically involves the bromination of 4-methoxyphenyl ethane followed by the introduction of hydroxyl groups. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products:

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity. The diol group can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a different balance of hydrophilicity and lipophilicity, influencing its solubility and interaction with biological membranes .

Properties

CAS No.

821806-11-5

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H11BrO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,11-12H,5H2,1H3

InChI Key

BHURKAYFBQRINA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.